(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone
Description
The compound (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone features a pyrazole core substituted with a 2,4-dimethylthiazole moiety at the 3-position and a thiomorpholino methanone group at the 5-position. Thiomorpholine, a sulfur-containing morpholine analog, enhances lipophilicity and may influence binding interactions compared to oxygen-containing morpholine derivatives.
Properties
IUPAC Name |
[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-8-12(20-9(2)14-8)10-7-11(16-15-10)13(18)17-3-5-19-6-4-17/h7H,3-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISPURMOIRIROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound targets the cyclin-dependent kinase 2 (cdk2) in humans. CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
If it shares a similar mechanism with its structurally related compound, it might interact with cdk2, potentially inhibiting its activity and thus affecting cell cycle progression.
Biological Activity
The compound (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.46 g/mol. It features a thiazole ring, a pyrazole moiety, and a thiomorpholine group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20FN5OS |
| Molecular Weight | 385.46 g/mol |
| Solubility | Soluble |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study on related compounds demonstrated their ability to inhibit key kinases involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . The compound's thiazole and pyrazole components may enhance its interaction with these targets.
Anti-inflammatory Effects
Pyrazole derivatives have been shown to possess anti-inflammatory properties. In vitro studies revealed that similar compounds effectively inhibited the production of pro-inflammatory cytokines, suggesting a potential mechanism for treating inflammatory diseases .
Antimicrobial Activity
The compound's structural features suggest it may also exhibit antimicrobial properties. Pyrazole derivatives have been reported to disrupt bacterial cell membranes, leading to cell lysis and death . This activity is particularly relevant in the context of increasing antibiotic resistance.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural elements:
- Thiazole Ring : Enhances binding affinity to biological targets.
- Pyrazole Moiety : Contributes to the inhibition of kinases and other enzymes.
- Thiomorpholine Group : May enhance solubility and bioavailability.
Case Studies
- Antitumor Efficacy Study : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong antitumor activity .
- Anti-inflammatory Assessment : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds similar to this compound significantly reduced nitric oxide production, highlighting their potential as anti-inflammatory agents .
- Antimicrobial Testing : Compounds structurally related to this pyrazole derivative were evaluated for their antimicrobial activity against several bacterial strains. Results showed effective inhibition at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential .
Comparison with Similar Compounds
Structural Features and Substitutions
The following table summarizes key structural and functional differences:
Pharmacological and Physicochemical Insights
- Thiomorpholine vs. This modification is critical in compounds like the target molecule, where enhanced bioavailability may be advantageous .
- Thiazole vs. Pyridine/Phenyl : The 2,4-dimethylthiazole in the target compound introduces steric bulk and π-stacking capability, differentiating it from pyridine () or phenyl () substituents. Thiazole-containing analogs often exhibit improved binding to hydrophobic enzyme pockets .
- Biological Targets: LpxA Inhibition: The morpholino-pyrazole analog () inhibits LpxA, a key enzyme in lipid A biosynthesis. The target compound’s thiomorpholino group may offer similar or enhanced activity due to sulfur’s polarizability . KDM5A Inhibition: Pyrrolidine-pyrazole derivatives () target lysine demethylases, suggesting the thiomorpholino-thiazole scaffold could be repurposed for epigenetic drug development .
Q & A
Q. What synthetic strategies are employed for preparing (3-(2,4-dimethylthiazol-5-yl)-1H-pyrazol-5-yl)(thiomorpholino)methanone?
The synthesis typically involves sequential functionalization of the pyrazole-thiazole core. Key steps include:
- Pyrazole-thiazole intermediate formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions (e.g., acetic acid reflux) .
- Thiomorpholine coupling : Reaction of the pyrazole-thiazole intermediate with thiomorpholine using coupling agents like EDCI/HOBt in anhydrous DCM or THF .
- Purification : Column chromatography (silica gel, hexane/EtOAC gradient) followed by recrystallization (ethanol/water) .
Q. Which spectroscopic and analytical methods are critical for structural validation?
- NMR : - and -NMR to confirm substituent positions (e.g., pyrazole C-3 and thiazole C-5 coupling) and thiomorpholine integration .
- IR : Absorptions at 1650–1700 cm (ketone C=O stretch) and 1250–1300 cm (C-S bond in thiomorpholine) .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve coupling efficiency between thiomorpholine and the pyrazole-thiazole intermediate?
- Catalyst screening : Use of Lewis acids (e.g., ZnCl) or heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance yield .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions .
- Temperature control : Maintaining 70–80°C prevents thiomorpholine decomposition during coupling .
Q. How do structural modifications (e.g., thiazole vs. thiomorpholine substituents) influence bioactivity?
- Thiazole substituents : 2,4-Dimethyl groups enhance lipophilicity, improving membrane permeability in cellular assays .
- Thiomorpholine vs. morpholine : The sulfur atom in thiomorpholine increases electron density, potentially altering binding affinity to targets like kinases or cytochrome P450 enzymes .
- Structure-activity relationship (SAR) : Comparative studies with analogs (e.g., morpholino or pyrrolidinyl derivatives) reveal critical steric and electronic requirements .
Q. How can conflicting bioactivity data across assay systems be resolved?
- Assay standardization : Validate results using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding assays) .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Substituent tuning : Replace the 2,4-dimethylthiazol group with bulkier substituents (e.g., 4-methoxyphenyl) to improve target selectivity .
Q. What computational approaches are used to predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., 14-α-demethylase, PDB: 3LD6) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Free energy calculations : MM/PBSA or MM/GBSA to quantify binding affinities and validate against experimental IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
